molecular formula C28H29N3O2S2 B12162899 (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12162899
M. Wt: 503.7 g/mol
InChI Key: LKZWHYVWUPXKMU-PLRJNAJWSA-N
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Description

The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and a hexyloxyphenyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Moiety: This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.

    Attachment of the Hexyloxyphenyl Group: The pyrazole intermediate is then reacted with 4-hexyloxybenzaldehyde in the presence of a base to form the desired hexyloxyphenyl-substituted pyrazole.

    Formation of the Thiazolidinone Ring: The final step involves the cyclization of the intermediate with a suitable thioamide and an α,β-unsaturated carbonyl compound under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the molecule can be reduced using hydrogenation reactions.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Thiazolidinone derivatives, including the compound , have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Multi-Kinase Inhibition : A study highlighted the efficacy of thiazolidinone derivatives in targeting epidermal growth factor receptors (EGFR), with specific compounds demonstrating selective inhibition against mutant forms associated with cancer progression . This selectivity is crucial for developing targeted therapies with reduced side effects.
  • Cytotoxic Activity : Experimental data show that thiazolidinone derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from thiazolidinone scaffolds have been reported to have IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . This indicates their potential as effective anticancer agents.
CompoundCancer Cell LineIC50 Value (µM)
Compound 1MCF-70.37
Compound 2HepG20.24
Compound 3MCF-70.54

Antimicrobial Properties

The compound's structural characteristics allow it to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : Research has shown that thiazolidinone derivatives can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. One study reported that certain derivatives achieved inhibition percentages comparable to standard antibiotics like ampicillin .
Bacterial StrainInhibition Percentage
Escherichia coli88.46%
Staphylococcus aureus91.66%

Mechanistic Insights

The mechanisms underlying the anticancer and antimicrobial activities of thiazolidinone derivatives are multifaceted:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. For instance, some derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Biofilm Disruption : Recent studies suggest that certain thiazolidinone derivatives possess antibiofilm properties, making them effective against biofilm-forming bacteria, which are often resistant to conventional treatments .

Synthetic Strategies

The synthesis of thiazolidinone derivatives typically involves various approaches, including:

  • Green Chemistry Techniques : The development of eco-friendly synthetic pathways has become a focus area, emphasizing sustainable practices in drug development .
  • Nanomaterial-Based Synthesis : Utilizing nanomaterials as catalysts has improved yields and reduced reaction times in synthesizing these compounds .

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring and pyrazole moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2-thioxo-1,3-thiazolidin-4-one are structurally similar and share some chemical properties.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-(4-hexyloxyphenyl)-1H-pyrazole have similar structural motifs.

Uniqueness

What sets (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one apart is the combination of its structural elements, which confer unique reactivity and potential biological activity. The presence of the hexyloxyphenyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for further study.

This compound , covering its synthesis, reactions, applications, and unique features

Biological Activity

The compound (5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one, a derivative of thiazolidin-4-one, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Thiazolidin-4-one derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core modified with a pyrazole ring and various substituents that may influence its biological activity. The presence of the hexyloxy group and the phenyl substituents are crucial for its interaction with biological targets.

1. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives possess significant anticancer properties. A study highlighted that modifications at various positions of the thiazolidinone ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substitutions showed IC50 values in the low micromolar range against breast cancer cells . The compound under review may exhibit similar effects due to its structural characteristics.

2. Anti-inflammatory Activity

Thiazolidinone derivatives have demonstrated anti-inflammatory activity through the inhibition of pro-inflammatory cytokines and pathways. The ability to modulate these pathways suggests potential therapeutic applications in inflammatory diseases . The specific compound may interact with inflammatory mediators, although detailed studies are needed to elucidate its precise mechanisms.

3. Antimicrobial Activity

Recent studies have reported that thiazolidin-4-one compounds exhibit antimicrobial properties against a variety of pathogens. For example, certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi . The compound may also possess similar antimicrobial efficacy due to its structural similarities with other active derivatives.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like alkoxy) generally enhances activity, while electron-withdrawing groups may reduce it.
  • Ring Modifications : Variations in the thiazolidinone core can lead to changes in potency and selectivity towards different biological targets .

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Anticancer Study : A derivative similar to the compound under review was tested against various cancer cell lines, showing promising results with an IC50 value of 0.54 µM against MCF-7 cells .
  • Anti-inflammatory Research : Another study demonstrated that thiazolidinone derivatives effectively reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions .
  • Antimicrobial Evaluation : A series of thiazolidinones were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values as low as 12 µg/mL .

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N3O2S2/c1-3-5-6-10-18-33-24-15-13-21(14-16-24)26-22(20-31(29-26)23-11-8-7-9-12-23)19-25-27(32)30(17-4-2)28(34)35-25/h4,7-9,11-16,19-20H,2-3,5-6,10,17-18H2,1H3/b25-19-

InChI Key

LKZWHYVWUPXKMU-PLRJNAJWSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4

Origin of Product

United States

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